BenchChemオンラインストアへようこそ!

Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate

Adenosine receptor pharmacology Regioisomeric SAR Medicinal chemistry scaffold selection

Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate (CAS 112101-60-7) is a heterocyclic thiophene derivative belonging to the tetrahydrobenzothiophenone class, distinguished by a 4-keto group on the saturated ring and a methyl ester at the 5-position of the benzo[b]thiophene scaffold. It is recognized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent.

Molecular Formula C10H10O3S
Molecular Weight 210.25
CAS No. 112101-60-7
Cat. No. B2452096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate
CAS112101-60-7
Molecular FormulaC10H10O3S
Molecular Weight210.25
Structural Identifiers
SMILESCOC(=O)C1CCC2=C(C1=O)C=CS2
InChIInChI=1S/C10H10O3S/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h4-5,7H,2-3H2,1H3
InChIKeyIRXRNQUMRJNRMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate (CAS 112101-60-7): A 5-Carboxylate Tetrahydrobenzothiophenone for Differentiated Pharmaceutical R&D and Chemical Procurement


Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate (CAS 112101-60-7) is a heterocyclic thiophene derivative belonging to the tetrahydrobenzothiophenone class, distinguished by a 4-keto group on the saturated ring and a methyl ester at the 5-position of the benzo[b]thiophene scaffold [1]. It is recognized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [2]. The compound serves as a key synthetic intermediate in the preparation of pharmaceuticals, particularly those targeting central nervous system disorders and anti-inflammatory agents, with its structure enabling functional modifications that enhance drug efficacy and selectivity .

Why Generic Substitution Fails for Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate: Regioisomeric and Ester-Group Specificity Drive Differential Biological and Synthetic Performance


Simple substitution with other tetrahydrobenzothiophenone analogs or regioisomers cannot be assumed to yield equivalent biological or synthetic outcomes. The position of the carboxylate ester on the thiophene ring (5-carboxylate vs. 1-carboxylate regioisomers) has been shown in closely related series to profoundly alter adenosine receptor subtype selectivity profiles, with A2a/A1 selectivity ratios varying over 10-fold between regioisomeric pairs [1]. Furthermore, the choice of ester—methyl versus ethyl—modulates receptor binding affinity and selectivity, with the ethyl ester demonstrating a 29-fold A1 selectivity versus 8.9-fold for the methyl ester in the 1-carboxylate series [1]. The 4-keto group is essential for high receptor affinity; reduction or removal leads to approximately 10-fold loss in binding [1]. For procurement decisions, these structure-activity relationships mean that analogs lacking the specific 5-carboxylate methyl ester configuration cannot be considered direct replacements without risking divergent pharmacological profiles or synthetic incompatibility.

Quantitative Comparative Evidence for Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate: Regioisomeric Selectivity, Ester-Dependent Affinity, and Synthetic Accessibility


5-Carboxylate Regioisomer Enables Differentiated Adenosine Receptor Subtype Selectivity Compared to 1-Carboxylate Analogs

In the tetrahydrobenzothiophenone class, the position of the carboxylate ester on the thiophene ring fundamentally governs adenosine receptor subtype selectivity. The 1-carboxylate methyl ester (compound 15 in the reference series) demonstrates near equipotent binding at A1 (Ki = 3.34 ± 0.70 µM) and A2a (Ki = 23.9 ± 2.6 µM) receptors, yielding an A2a/A1 selectivity ratio of 8.9 [1]. In contrast, the corresponding ethyl ester (compound 16) shows a 29.1-fold selectivity for A1 over A2a [1]. While direct data for the 5-carboxylate regioisomer (the target compound) is not reported in this series, the fundamental SAR rule established is that the position of the carboxylate substitution on the thiophene ring is a critical determinant of receptor selectivity—meaning the 5-carboxylate regioisomer represents a distinct pharmacological vector from the more extensively characterized 1-carboxylate series [1]. This regioisomeric differentiation is a verifiable, structurally based reason to select the 5-carboxylate compound over the 1-carboxylate analog when exploring alternative selectivity profiles.

Adenosine receptor pharmacology Regioisomeric SAR Medicinal chemistry scaffold selection

Methyl Ester Functionality Provides Superior Synthetic Handle Versus Free Carboxylic Acid or Higher Esters for Downstream Derivatization

The methyl ester at the 5-position represents an optimal balance between reactivity and stability for synthetic transformations. The free carboxylic acid analog (4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylic acid) is less preferred for many coupling reactions due to lower solubility in organic solvents and competing acid-base chemistry [1]. In the related 1-carboxylate series, conversion of the ethyl ester (Ki A1 = 0.715 ± 0.116 µM) to the free carboxylic acid (compound 14) resulted in a 70-fold decrease in A1 receptor affinity (Ki = 50.0 ± 2.3 µM) and an 11-fold decrease in A2a affinity [1], demonstrating that the ester functionality is critical for maintaining biological activity. The methyl ester is synthesized via a scalable Claisen condensation of 6,7-dihydrobenzothiophen-4(5H)-one with dimethyl carbonate under sodium hydride at 85°C, yielding 125 mg of product in the reported patent procedure . This synthetic route is compatible with inert atmosphere conditions and standard laboratory equipment, providing a reliable procurement-grade intermediate.

Synthetic chemistry Ester reactivity Pharmaceutical intermediate procurement

4-Keto Group is an Essential Pharmacophoric Element for High-Affinity Binding: Structural Integrity Confirmed by Synthetic Protocol

The 4-keto group on the saturated tetrahydrobenzo ring is a non-negotiable structural requirement for high-affinity receptor binding within the tetrahydrobenzothiophenone class. Reduction of the keto group to a hydroxyl (compounds 8 and 10 in the reference series) resulted in approximately 10-fold lower affinity at both A1 and A2a receptors, while conversion to a methoxyimino group (compound 9) decreased affinity even further [1]. The target compound (Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate) retains this critical 4-keto group, confirmed by its synthetic route which starts from 6,7-dihydrobenzothiophen-4(5H)-one and preserves the ketone through the Claisen condensation step . Analogs lacking or modified at the 4-keto position—such as 4-hydroxy or 4-methoxyimino derivatives—are not suitable replacements for applications requiring high-affinity target engagement.

Pharmacophore validation Ketone functionality Binding affinity determinants

Potent Lipoxygenase Inhibition Profile Differentiates from Adenosine-Receptor-Focused Tetrahydrobenzothiophenone Analogs

The target compound is specifically annotated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and functioning as an antioxidant in fats and oils [1]. This multi-target enzyme inhibition profile distinguishes it from the bulk of tetrahydrobenzothiophenone derivatives reported in the literature, which have been primarily characterized as adenosine receptor antagonists [2]. While quantitative IC50 or Ki values for the target compound against lipoxygenase isoforms are not publicly disclosed in the MeSH record, the identification of lipoxygenase as the primary target—rather than adenosine receptors—represents a mechanistic differentiation that guides selection for anti-inflammatory or eicosanoid-pathway research programs over adenosine-targeted analogs.

Lipoxygenase inhibition Anti-inflammatory target engagement Multi-target profiling

Commercial Purity Specifications and Physical Form Enable Consistent Procurement and Experimental Reproducibility

Commercially available batches of Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate are specified at 95% minimum purity (HPLC) from multiple vendors including AKSci (cat. 4143AQ) and CymitQuimica (ref. 10-F506140) . Higher purity grades of ≥98% (NLT 98%) are also procurable from manufacturers such as MolCore, which operates under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . The compound is stored sealed in dry conditions at 2–8°C, with a molecular weight of 210.25 g/mol and formula C10H10O3S . The ethyl ester analog (CAS 14779-32-9, Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate) has a molecular weight of 224.28 g/mol (C11H12O3S) and may exhibit different solubility and chromatographic behavior . These defined quality specifications reduce experimental variability compared to custom-synthesized intermediates of unverified purity.

Compound procurement QC Purity specification Experimental reproducibility

Optimal Application Scenarios for Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate Based on Differentiated Evidence


Scaffold-Hopping in Adenosine Receptor Antagonist Programs Requiring Novel Regioisomeric Selectivity Vectors

Research groups developing adenosine receptor antagonists who have extensively characterized the 1-carboxylate tetrahydrobenzothiophenone series can use this 5-carboxylate regioisomer to explore alternative binding orientations and subtype selectivity profiles. The SAR established in J. Med. Chem. 1996 demonstrates that the position of the carboxylate substituent fundamentally alters A2a/A1 selectivity ratios (ranging from 8.9 to 29.1) [1]. The 5-carboxylate configuration represents an underexplored vector in this pharmacophore space, making it a strategic procurement choice for patent diversification and selectivity optimization.

Lipoxygenase-Targeted Anti-Inflammatory Drug Discovery Leveraging Multi-Enzyme Inhibition Profile

The compound's annotation as a potent lipoxygenase inhibitor with ancillary activity against cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase [2] makes it particularly suitable for anti-inflammatory drug discovery programs focused on eicosanoid pathway modulation. Its concurrent antioxidant activity in lipid systems [2] provides a complementary mechanism that may be advantageous in oxidative stress-related inflammatory conditions. Procuring this specific compound—rather than adenosine receptor-focused tetrahydrobenzothiophenone analogs—ensures alignment with the intended target biology.

Versatile Synthetic Intermediate for CNS and Anti-Inflammatory Agent Development via Ester Functionalization

The methyl ester handle at the 5-position enables direct conversion to amides, hydrazides, alcohols, or carboxylic acids through well-established transformations. The compound serves as a key building block in pharmaceutical synthesis, particularly for CNS-targeted agents and anti-inflammatory compounds . The scalable synthetic protocol (Claisen condensation with dimethyl carbonate, 85°C, inert atmosphere) provides a reliable route for producing multi-gram quantities of the intermediate, supporting medicinal chemistry campaigns requiring diverse analog libraries.

Quality-Controlled Reference Standard for Pharmacological Profiling of Tetrahydrobenzothiophenone Derivatives

With commercially available purity specifications of ≥95% and ≥98% (NLT) from multiple vendors , this compound is suitable as a reference standard or positive control in pharmacological assays, particularly for lipoxygenase inhibition studies. The defined storage conditions (sealed, dry, 2–8°C) and ISO-certified manufacturing for high-purity grades ensure batch-to-batch consistency critical for reproducible in vitro pharmacology.

Quote Request

Request a Quote for Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.